

# The Physiological Role of CART(55-102) in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | CART(55-102)(rat) |           |  |  |  |
| Cat. No.:            | B561573           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes, including stress, reward, and energy homeostasis.[1][2] The biologically active fragment, CART(55-102), has emerged as a significant player in the intricate regulation of appetite and body weight.[3][4] This neuropeptide is densely expressed in key hypothalamic nuclei, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LHA), regions that form the central command for energy balance.[5] This technical guide provides an in-depth examination of the physiological role of CART(55-102) in appetite regulation, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

# Anorexigenic Effects of Centrally Administered CART(55-102)

The predominant and most consistently observed effect of CART(55-102) following central administration is a potent, dose-dependent inhibition of food intake.[1][5][6] This anorexigenic action has been demonstrated across various experimental conditions, including in both freely feeding and food-restricted animals, and in normal and diet-induced obese models.[1][5]



Intracerebroventricular (ICV) injection of CART(55-102) robustly suppresses normal, starvation-induced, and Neuropeptide Y (NPY)-induced feeding.[5][7][8]

## **Quantitative Data: Anorexigenic Effects**

The following table summarizes key quantitative data from studies investigating the appetite-suppressing effects of CART(55-102).



| Administration<br>Route          | Dose (nmol)           | Animal Model                            | Key Findings                                                                              | Reference |
|----------------------------------|-----------------------|-----------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Intracerebroventr icular (ICV)   | 0.2                   | Male Rats                               | Significantly reduced food intake.                                                        | [9]       |
| Intracerebroventr icular (ICV)   | 0.4                   | Rats                                    | 67% inhibition of feeding in the first 4 hours postinjection.                             | [10]      |
| Paraventricular<br>Nucleus (PVN) | 0.2                   | Male Rats                               | Significant reduction in food intake.                                                     | [9]       |
| Paraventricular<br>Nucleus (PVN) | 0.6                   | Male Rats                               | Significant reduction in food intake.                                                     | [9]       |
| Chronic ICV<br>Infusion          | 1 μ g/day (6<br>days) | Normal & High-<br>Fat-Fed Obese<br>Rats | Marked,<br>sustained<br>inhibition of food<br>intake and body<br>weight gain.[11]<br>[12] | [11][12]  |
| Nucleus<br>Accumbens<br>(NAc)    | 1 μg / 5 μg           | Wild-Type Mice                          | Dose-dependent reduction in food deprivation-induced eating.                              | [13]      |
| Fourth Ventricle<br>(4V)         | Not Specified         | Rats                                    | Significant<br>decrease in food<br>intake.                                                | [14]      |

# Orexigenic and Context-Dependent Roles of CART(55-102)



Contrary to its well-documented anorexigenic effects, a fascinating and complex aspect of CART(55-102) physiology is its potential to stimulate feeding under specific conditions. When administered directly into discrete hypothalamic nuclei, CART(55-102) can paradoxically increase food intake.[2][5][10] This suggests that the ultimate effect of CART(55-102) on appetite is highly dependent on the specific neural circuits being modulated. The strongest orexigenic effects are noted after injection into the ARC, dorsomedial nucleus (DMN), and ventromedial nucleus (VMN).[5]

## **Quantitative Data: Orexigenic Effects**

The following table summarizes quantitative data from studies demonstrating the appetite-stimulating effects of CART(55-102).

| Administration<br>Route                | Dose (nmol) | Animal Model    | Key Findings                                              | Reference |
|----------------------------------------|-------------|-----------------|-----------------------------------------------------------|-----------|
| Supraoptic<br>Nucleus (SON)            | 0.2         | 24h Fasted Rats | 112% increase in food intake at 2-4 hours post-injection. | [10]      |
| Anterior<br>Hypothalamic<br>Area (AHA) | 0.2         | 24h Fasted Rats | 152% increase in food intake at 2-4 hours post-injection. | [10]      |
| Paraventricular<br>Nucleus (PVN)       | 0.2         | 24h Fasted Rats | 86% increase in food intake at 2-4 hours post-injection.  | [10]      |
| Dorsomedial<br>Nucleus (DMN)           | 0.2         | 24h Fasted Rats | 101% increase in food intake at 2-4 hours post-injection. | [10]      |

## **Signaling Pathways and Mechanism of Action**

## Foundational & Exploratory





While a specific, high-affinity receptor for CART peptides remained elusive for many years, recent evidence has identified GPR160 as a potential candidate.[3][14] However, much of the known signaling is characterized by its sensitivity to pertussis toxin (PTX), strongly implicating the involvement of inhibitory G-protein-coupled receptors (GPCRs) that couple to Gai/o proteins.[1][5]

Activation of this pathway leads to the modulation of several intracellular signaling cascades:

- Inhibition of Ca2+ Channels: CART(55-102) inhibits voltage-gated L-type Ca2+ channels in a PTX-sensitive manner.[1][15]
- CREB Phosphorylation: Central administration stimulates the phosphorylation of cyclic AMP-response-element-binding protein (CREB) in CRH neurons within the PVN.[1][15]
- ERK Phosphorylation: CART(55-102) activates extracellular signal-regulated kinase (ERK) phosphorylation, an effect that is attenuated by MEK kinase inhibitors and PTX.[1]
- PKA/PKC Pathway: In the zebrafish telencephalon, CART enhances NMDA receptor function through Protein Kinase A (PKA) and Protein Kinase C (PKC) mediated phosphorylation.[16]





Click to download full resolution via product page

Figure 1: Proposed intracellular signaling cascade for CART(55-102).



## Interaction with Hypothalamic Feeding Circuits

The net effect of CART(55-102) on appetite is largely determined by its interplay with two key, opposing neuronal populations within the arcuate nucleus of the hypothalamus.

- Anorexigenic POMC/CART Neurons: In rodents, CART is almost completely co-expressed with pro-opiomelanocortin (POMC) in a population of neurons that suppress feeding and increase energy expenditure.[1][5][17] These neurons are activated by the adiposity signal leptin, which increases the expression of both POMC and CART mRNA.[11][12][17] When activated, these neurons release α-melanocyte-stimulating hormone (α-MSH) and CART, which act on downstream pathways to promote satiety.
- Orexigenic NPY/AgRP Neurons: Adjacent to the POMC/CART neurons is a population of cells that co-express the potent orexigens Neuropeptide Y (NPY) and Agouti-related protein (AgRP). These neurons stimulate food intake. Functional and anatomical evidence shows a direct interaction, with NPY-positive nerve terminals synapsing on CART-positive cell bodies.
  [7] Centrally administered CART(55-102) can block the powerful feeding-stimulatory effects of NPY.[5][7] However, in vitro studies have shown that CART(55-102) can paradoxically stimulate the release of NPY from hypothalamic explants, highlighting the complexity of these interactions.[9][18]





Click to download full resolution via product page

Figure 2: CART's role within key hypothalamic appetite circuits.

## **Experimental Protocols**

Detailed and reproducible methodologies are paramount for studying the effects of CART(55-102). Below are protocols for key experiments cited in the literature.

## Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This protocol describes the surgical implantation of a guide cannula into a cerebral ventricle for the acute administration of CART(55-102).

Materials:



- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical tools (scalpel, forceps, hemostats)
- Bone drill
- Stainless steel guide cannula and dummy cannula
- Dental cement
- Injection syringe (e.g., Hamilton syringe) connected to an internal cannula via PE tubing
- CART(55-102) peptide, dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.

### Procedure:

- Anesthetize the animal and mount it securely in the stereotaxic apparatus.
- Make a midline incision on the scalp to expose the skull.
- Identify bregma and lambda landmarks.
- Using stereotaxic coordinates for the target ventricle (e.g., for rat lateral ventricle: ~0.8 mm posterior to bregma, 1.5 mm lateral to midline, 3.5 mm ventral from skull surface), drill a small hole through the skull.
- Slowly lower the guide cannula to the predetermined depth.
- Secure the cannula to the skull using anchor screws and dental cement.
- Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.
- For injection, gently restrain the animal, remove the dummy cannula, and insert the internal cannula (extending ~1 mm beyond the guide).
- Infuse the desired volume (e.g., 1-5 μL) of CART(55-102) solution over 1-2 minutes.



 Leave the injector in place for an additional minute to allow for diffusion, then replace the dummy cannula.



Click to download full resolution via product page

**Figure 3:** Experimental workflow for in vivo ICV administration.

## Protocol 2: Hypothalamic Explant Culture and Neuropeptide Release Assay

## Foundational & Exploratory





This in vitro protocol allows for the study of how CART(55-102) affects the release of other neuropeptides from hypothalamic tissue.[9][18]

#### Materials:

- Adult male rats
- Dissection microscope and tools
- Hanks' Balanced Salt Solution (HBSS), supplemented with glucose and HEPES, gassed with 95% O2/5% CO2.
- Incubation vials and water bath at 37°C.
- High-potassium stimulation buffer (e.g., HBSS with 56 mM KCl).
- CART(55-102) peptide at various concentrations.
- Radioimmunoassay (RIA) or ELISA kits for target neuropeptides (e.g., NPY, CRH, α-MSH).

### Procedure:

- Rapidly decapitate the rat and dissect the brain in ice-cold HBSS.
- Under a microscope, isolate the hypothalamus block.
- Slice the tissue (e.g., 500  $\mu$ m) and place explants into individual incubation vials containing gassed HBSS.
- Pre-incubate the explants for 1-2 hours at 37°C, changing the buffer periodically to establish a stable baseline release.
- Replace the buffer with fresh HBSS containing the desired concentration of CART(55-102) (or vehicle control) and incubate for a defined period (e.g., 30 minutes). Collect this supernatant (basal release).
- Replace the buffer with a high-potassium stimulation buffer (still containing CART or vehicle)
  to induce depolarization-dependent release. Incubate for another period (e.g., 20 minutes)



and collect the supernatant (stimulated release).

- Store supernatants at -80°C until analysis.
- Quantify the concentration of the target neuropeptide (e.g., NPY) in the collected supernatants using RIA or ELISA.
- Express the results as the amount of peptide released per explant, often as a percentage of the basal release.

### **Conclusion and Future Directions**

The neuropeptide CART(55-102) is a potent and complex modulator of appetite. While its primary role following widespread central administration is anorexigenic, its capacity to elicit orexigenic responses in specific hypothalamic nuclei underscores a sophisticated, circuit-dependent function. The signaling cascade, initiated through a Gai/o-coupled receptor, engages multiple downstream pathways to exert its effects. For drug development professionals, the dual nature of CART(55-102) presents both a challenge and an opportunity. A deeper understanding of the specific circuits and receptor subtypes that mediate its opposing effects is critical. Future research focused on developing site-specific agonists or antagonists and further clarifying the identity and function of the CART receptor(s) will be essential to unlock the therapeutic potential of this pathway for the treatment of obesity and other metabolic disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CART in the regulation of appetite and energy homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cocaine and amphetamine regulated transcript Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]

## Foundational & Exploratory





- 5. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. CART peptides in the central control of feeding and interactions with neuropeptide Y -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Actions of cocaine- and amphetamine-regulated transcript (CART) peptide on regulation of appetite and hypothalamo-pituitary axes in vitro and in vivo in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Chronic central infusion of cocaine- and amphetamine-regulated transcript (CART 55-102): effects on body weight homeostasis in lean and high-fat-fed obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. CART peptides: regulators of body weight, reward and other functions PMC [pmc.ncbi.nlm.nih.gov]
- 16. Convergent Energy State—Dependent Antagonistic Signaling by Cocaine- and Amphetamine-Regulated Transcript (CART) and Neuropeptide Y (NPY) Modulates the Plasticity of Forebrain Neurons to Regulate Feeding in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons
  PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- To cite this document: BenchChem. [The Physiological Role of CART(55-102) in Appetite Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561573#physiological-role-of-cart-55-102-in-appetite-regulation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com